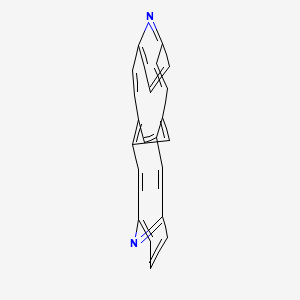
25,26-Diazapentacyclo(19.3.1.19,13.04,16.06,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
25,26-Diazapentacyclo(193119,1304,1606,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene is a complex polycyclic compound with a unique structure that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 25,26-Diazapentacyclo(19.3.1.19,13.04,16.06,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene involves multiple steps, typically starting with simpler organic molecules. The process often includes cyclization reactions, where linear molecules are transformed into cyclic structures, followed by the introduction of nitrogen atoms into the ring system. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to produce the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
25,26-Diazapentacyclo(19.3.1.19,13.04,16.06,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as solvent choice, temperature, and reaction time are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated derivatives.
Applications De Recherche Scientifique
25,26-Diazapentacyclo(19.3.1.19,13.04,16.06,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Its interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of 25,26-Diazapentacyclo(19.3.1.19,13.04,16.06,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
25,26-Diazapentacyclo(19.3.1.19,13.04,16.06,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene: This compound itself is unique due to its specific structure and properties.
Other Polycyclic Compounds: Compounds with similar polycyclic frameworks but different functional groups or ring sizes.
Uniqueness
The uniqueness of 25,26-Diazapentacyclo(193119,1304,1606,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene lies in its specific arrangement of rings and nitrogen atoms, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
64031-65-8 |
|---|---|
Formule moléculaire |
C24H16N2 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
25,26-diazapentacyclo[19.3.1.19,13.04,16.06,18]hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene |
InChI |
InChI=1S/C24H16N2/c1-3-21-11-7-17-15-20-10-14-24-6-2-5-23(26-24)13-9-19(17)16-18(20)8-12-22(4-1)25-21/h1-16H |
Clé InChI |
OOIJMELXAYQWOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=C1)C=CC3=C4C=CC5=CC=CC(=N5)C=CC(=C3)C(=C4)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(6-Methoxypyridin-2-yl)methylene]diphenol](/img/structure/B14506979.png)

![[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid](/img/structure/B14506985.png)
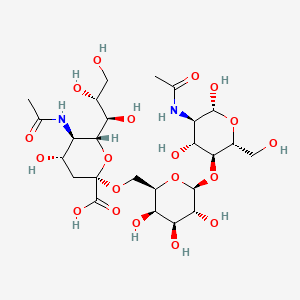

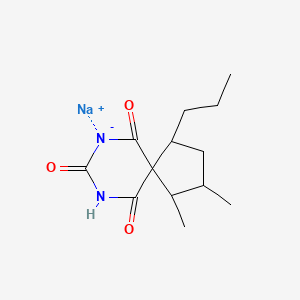
![3-[(1-Phenylethenyl)oxy]cholestane](/img/structure/B14507007.png)
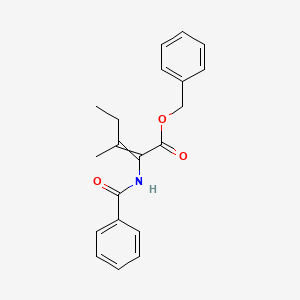
![1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one](/img/structure/B14507013.png)


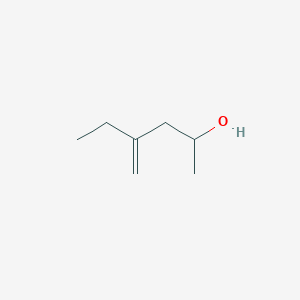
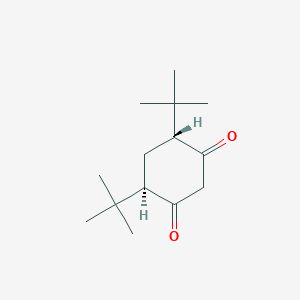
![Silane, [1,3-cyclohexadiene-1,3-diylbis(oxy)]bis[trimethyl-](/img/structure/B14507037.png)
